molecular formula C25H24N2O5S B2411739 (E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 154867-09-1

(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2411739
CAS RN: 154867-09-1
M. Wt: 464.54
InChI Key: VLRJIWVZYAZJKR-XSFVSMFZSA-N
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Description

(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

This compound, synthesized through the acid-catalyzed condensation reaction of 2-methoxybenzaldehyde and 4-hydroxybenzhydrazide in methanolic solution, is a Schiff base. Its chemical structure has been elucidated using various techniques:

Chemical Defense Mechanisms

b. Plant Chemical Defense: Recent research has highlighted the role of controlled hydroxylations in diterpenoids for plant chemical defense without autotoxicity. By regulating metabolic modifications, plants can avoid self-toxicity while gaining herbivore defense. This compound’s unique structure may contribute to such defense mechanisms .

Fluorescent Properties

c. Fluorescence Spectra: The absorption and fluorescence spectra of related compounds, such as 4-(3-methoxybenzylidene)-2-methyl-oxazalone, have been studied. Investigating the fluorescence properties of our compound could reveal its potential applications in fluorescence-based assays or imaging techniques .

Biocatalysis

d. Lipase-Catalyzed Reactions: Considering its functional groups, this compound might serve as a substrate for enzymatic reactions. Exploring its interactions with lipases could lead to applications in biocatalysis or green chemistry .

Conclusion

(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: exhibits diverse properties, making it intriguing for further scientific investigations across various fields. Researchers can explore its potential in drug development, plant defense, and fluorescence-based studies. Remember to validate these hypotheses through experimental studies and collaborations with experts in relevant domains. 🌱🔬👩‍🔬👨‍🔬 .

properties

IUPAC Name

ethyl (2E)-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-5-32-24(29)21-15(2)26-25-27(22(21)17-8-12-19(31-4)13-9-17)23(28)20(33-25)14-16-6-10-18(30-3)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRJIWVZYAZJKR-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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